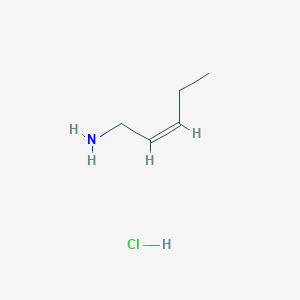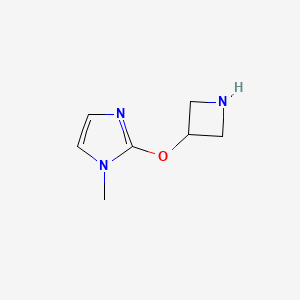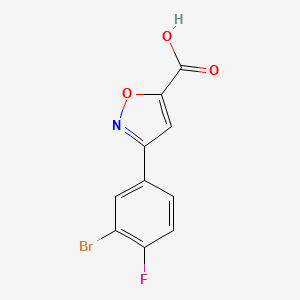![molecular formula C14H17N3O B15318590 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine is a chemical compound that features a piperidine ring bonded to a phenyl-pyrazole moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine typically involves the reaction of 1-phenyl-1H-pyrazol-4-ol with piperidine under appropriate conditions. One common method includes:
Starting Materials: 1-phenyl-1H-pyrazol-4-ol and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
化学反应分析
Types of Reactions
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of epoxides . This inhibition can lead to anti-inflammatory effects by reducing the levels of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a piperidine ring.
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Another structural analog with a different substitution pattern on the benzene ring.
Uniqueness
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine is unique due to its combination of a piperidine ring and a phenyl-pyrazole moiety, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential pharmacological activities make it a compound of significant interest.
属性
分子式 |
C14H17N3O |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
4-(1-phenylpyrazol-4-yl)oxypiperidine |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)17-11-14(10-16-17)18-13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2 |
InChI 键 |
WYCSOMKKEIRBRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1OC2=CN(N=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)


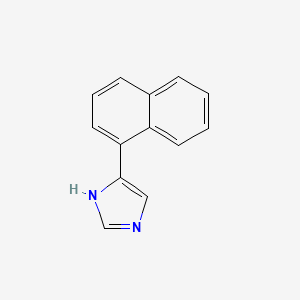
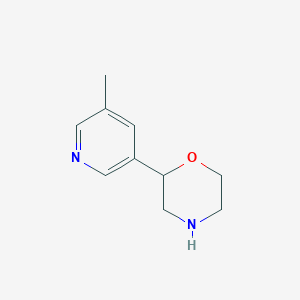

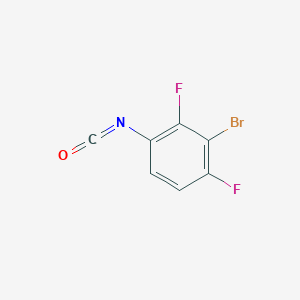
![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)
